

A Comparative Analysis of the Efficacy of N-(Pyridin-3-yl)hydrazinecarbothioamide Derivatives

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Compound of Interest

Compound Name:

N-(Pyridin-3yl)hydrazinecarbothioamide

Cat. No.:

B1271105

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Researchers and drug development professionals are increasingly interested in **N-(Pyridin-3-yl)hydrazinecarbothioamide** and its derivatives due to their wide range of biological activities. This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data from recent studies. The information is presented to facilitate objective comparison and aid in the development of new therapeutic agents.

Anticancer Activity

Derivatives of hydrazinecarbothioamide have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various derivatives against different cancer cell lines.

Table 1: Anticancer Activity of N-(Pyridin-yl)hydrazinecarbothioamide Derivatives



Compound/Derivati ve	Cancer Cell Line(s)	Activity Metric (IC50/GI50 in μM)	Reference
N-phenyl-2-(pyridin-2- ylmethylidene)hydrazi necarbothioamide	HeLa, RD, BxPC-3	1–100	[1]
N-(2- Methoxyphenyl)-2- (pyridin-2- ylmethylidene)hydrazi necarbothioamide	Multiple	0.1–100	[1]
N-(3- Methoxyphenyl)-2- (pyridin-2- ylmethylidene)hydrazi necarbothioamide	Multiple	0.1–0.2	[1]
N-(4- Methoxyphenyl)-2- (pyridin-2- ylmethylidene)hydrazi necarbothioamide	Multiple	0.5–100	[1]
N-(3- Methoxyphenyl)-2-[1- (pyridin-2- yl)ethylidene]hydrazin ecarbothioamide	Multiple	0.1–11	[1]
N-(3- Methoxyphenyl)-2- [phenyl(pyridin-2- yl)methylidene]hydrazi necarbothioamide	Multiple	0.5–100	[1]
Pyridine Thiosemicarbazone (PTSC) Derivative 3w	UO-31 (Renal)	GI50: 0.57	[2]



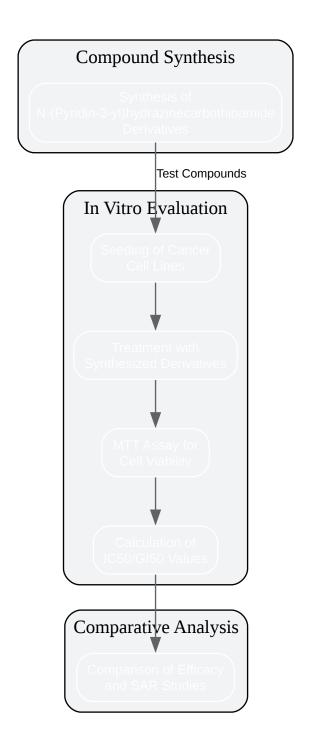
PTSC Derivatives 3g, 3h, 3w	IGROV1 (Ovarian), HCC-2998 (Colon), MALME-3M (Melanoma)	GI50: 2.00–4.89	[2]
2-(3-((4-(pyridin-4- yl)pyrimidin-2- yl)amino)benzoyl)-N- butylhydrazine-1- carbothioamide (6A)	HepG2, A549	IC50: < 10	[3]
N-(3-chlorophenyl)-2- ((8-methyl-2- (piperidin-1- yl)quinolin-3- yl)methylene)hydrazin ecarbothioamide	HepG2	IC50: 9.68 (AChE), 11.59 (BChE)	[4]

Experimental Protocols: Anticancer Activity Assays

- Cell Proliferation Assay (MTT Assay):
 - Cancer cells are seeded in 96-well plates and incubated for 24 hours.
 - The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values are calculated from the dose-response curves.[2][3]



The general workflow for evaluating the anticancer activity of these derivatives can be visualized as follows:



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Caption: Workflow for Synthesis and Anticancer Evaluation.



Antimicrobial Activity

Several **N-(Pyridin-3-yl)hydrazinecarbothioamide** derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

Compound/Derivati ve	Microbial Strain(s)	Activity Metric (MIC in µM or % GI)	Reference
PTSC Derivative 3q	Acinetobacter baumannii	97.63% GI at 32 μg/mL	[2]
PTSC Derivative 3x	Candida albicans	95.77% GI at 32 μg/mL	[2]
PTSC Derivative 3k	Candida albicans	77.67% GI at 32 μg/mL	[2]
PTSC Derivative 3o	Candida albicans	53.24% GI at 32 μg/mL	[2]
Hydrazinecarbothioam ide 5g (n-propyl substituted)	Pseudomonas aeruginosa	MIC: < 0.78	[5][6]
Hydrazinecarbothioam ide 5e (4-bromophenyl substituted)	Staphylococcus aureus	MIC: 12.5	[5][6]

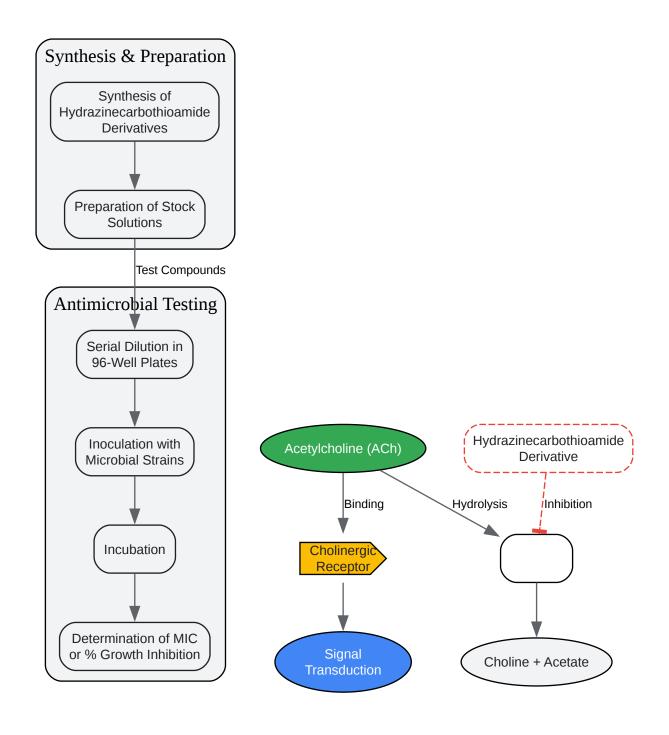
Experimental Protocols: Antimicrobial Susceptibility Testing

- Broth Microdilution Method (for MIC determination):
 - A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
 - o A standardized inoculum of the microbial strain is added to each well.



- The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[5][6]

The logical flow from compound synthesis to the determination of antimicrobial efficacy is depicted below:





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